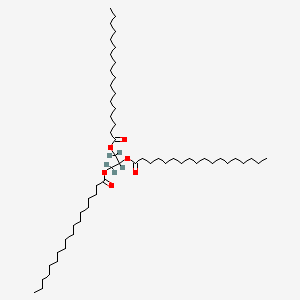
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3
Übersicht
Beschreibung
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is a labelled form of DL-tyrosine . Tyrosine is a non-essential amino acid synthesized from phenylalanine and is the precursor of some neurotransmitters . The molecular formula of this compound is C9H4D7NO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring (C6D4) with a hydroxyl group (OH), a deuterated methylene group (CD2), a deuterated methyl group (CD), an amino group (NH2), and a carboxyl group (COOH) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 188.23 . It’s a stable compound if stored under recommended conditions .Wissenschaftliche Forschungsanwendungen
Preparation and Resolution of Amino Acids
The scientific studies on DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 mainly focus on the preparation and resolution of various amino acids, including DL-4-Hydroxyphenyl-D4-alanine derivatives. These studies involve chemical and biological methods to resolve racemic mixtures into their optically active forms, essential for understanding the properties and applications of these compounds in various fields, including biochemistry and pharmaceuticals.
- Preparation of Optically Active Amino Acids : Yamada, Fujii, and Shioiri (1962) demonstrated the preparation of 3-(3,4-methylenedioxyphenyl)-D- and -L-alanine by chemically resolving N-acetyl-3-(3, 4-methylenedioxyphenyl)-DL-alanine (Yamada, Fujii, & Shioiri, 1962).
- Resolution into Optical Antipodes : Vogler and Baumgartner (1952) achieved the resolution of DL-3.4-dihydroxyphenyl-alanine into its optical antipodes, yielding well-crystallized esters of D- and L-3.4-dihydroxyphenyl-alanine (Vogler & Baumgartner, 1952).
Synthesis and Transformation of Amino Acid Analogues
A significant part of the research on this compound relates to synthesizing and transforming amino acid analogues. These studies provide insights into the synthesis process and the transformations that these compounds can undergo, which is crucial for their application in drug development and biological studies.
- Synthesis of DL-β-(4-Thiazolyl)-α-alanine : Watanabe, Kuwata, Sakata, and Matsumura (1966) synthesized DL-β-(4-Thiazolyl)-α-alanine and its peptides, exploring various synthesis methods and yields (Watanabe, Kuwata, Sakata, & Matsumura, 1966).
- Deuterium Exchange of Poly-DL-alanine : Berger and Linderstrøm-Lang (1957) investigated the slow deuterium exchange of poly-DL-alanine in aqueous solutions, which helps understand the stability and reactivity of these compounds in different conditions (Berger & Linderstrøm-Lang, 1957).
Eigenschaften
IUPAC Name |
2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i1D,2D,3D,4D,5D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-MHKJVSNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(E)-4-[3,4-Bis(allyloxy)phenyl]-3-buten-2-one](/img/structure/B1472694.png)
![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472695.png)
![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B1472698.png)